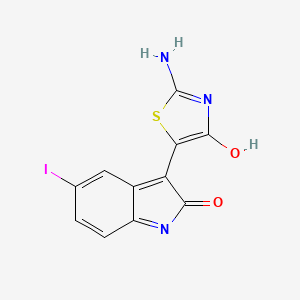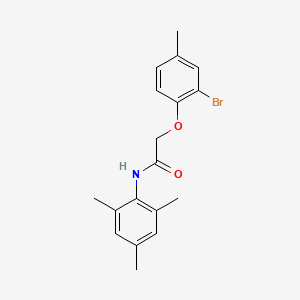![molecular formula C25H28N4O4 B6027241 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide, also known as Q-VD-OPh, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide works by inhibiting caspase activity, which is a key component of the apoptotic process. Caspases are enzymes that are activated during apoptosis and are responsible for breaking down cellular components. By blocking caspase activity, this compound prevents the breakdown of cellular components and protects cells from apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on apoptosis, this compound has been found to have a range of other biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, and to improve mitochondrial function. This compound has also been found to have neuroprotective effects, making it a potential therapeutic agent for a range of neurological disorders.
実験室実験の利点と制限
One of the key advantages of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide is its ability to inhibit caspase activity, which makes it a valuable tool for researchers studying apoptosis and cell death. This compound has also been found to have a range of other biochemical and physiological effects, making it useful for a variety of research applications. However, this compound does have some limitations. For example, it may not be effective in all experimental settings, and its effects may vary depending on the specific cell type or tissue being studied.
将来の方向性
There are a number of potential future directions for research on 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide. One area of interest is the development of new therapeutic agents based on this compound. This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential future directions include studies of the compound's effects on inflammation and oxidative stress, as well as investigations into its potential use in cancer research.
合成法
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 2,4-dimethoxybenzaldehyde with piperazine to form 1-(2,4-dimethoxybenzyl)piperazine. This compound is then reacted with 6-chloro-2-quinolinecarboxaldehyde to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-chloro-2-quinolinylmethyl)acetamide, which is subsequently treated with sodium borohydride to produce this compound.
科学的研究の応用
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide has been used in a range of scientific research applications, including studies of apoptosis and cell death. This compound has been found to inhibit caspase activity, which is a key component of the apoptotic process. By blocking caspase activity, this compound has been shown to protect cells from apoptosis in a range of experimental settings.
特性
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(quinolin-6-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-32-20-7-6-19(23(13-20)33-2)16-29-11-10-27-25(31)22(29)14-24(30)28-15-17-5-8-21-18(12-17)4-3-9-26-21/h3-9,12-13,22H,10-11,14-16H2,1-2H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMOFLASKRXSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC3=CC4=C(C=C3)N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)

![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)

![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
![(4-chlorophenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6027216.png)

hydrazone](/img/structure/B6027223.png)
![3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6027244.png)